3,4,5-trimethoxy-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide
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Overview
Description
3,4,5-Trimethoxy-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide is a complex organic compound with the molecular formula C14H20N2O5 This compound is characterized by the presence of three methoxy groups attached to a benzene ring, along with a phenyl group substituted with a propan-2-ylcarbamoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Trimethoxybenzene Core: The starting material, 3,4,5-trimethoxybenzene, is synthesized through the methylation of gallic acid.
Introduction of the Carbamoyl Group: The trimethoxybenzene is then reacted with isocyanate derivatives to introduce the carbamoyl group.
Coupling with Phenyl Group: The final step involves coupling the intermediate with a phenyl group substituted with a propan-2-yl group under specific reaction conditions, such as the use of a suitable catalyst and solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethoxy-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
3,4,5-Trimethoxy-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to interact with proteins such as tubulin, inhibiting its polymerization and leading to anti-cancer effects. Additionally, the compound may inhibit enzymes like heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR), contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for treating external genital warts.
Trimetrexate and Trimethoprim: Inhibitors of dihydrofolate reductase (DHFR).
Uniqueness
3,4,5-Trimethoxy-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide is unique due to its specific substitution pattern and the presence of both methoxy and carbamoyl groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5/c1-12(2)21-20(24)14-8-6-7-9-15(14)22-19(23)13-10-16(25-3)18(27-5)17(11-13)26-4/h6-12H,1-5H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGXUWFNSMVTTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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